Pirlindole

MAO-A Inhibition Selectivity Profiling Antidepressant Development

Pirlindole is the only reversible MAO-A inhibitor conferring neuroprotection against oxidative stress (EC50 6 µM) independent of MAO-A inhibition, a property absent in moclobemide and brofaromine. Clinical trials demonstrate a 13-percentage-point higher HDRS response rate (80% vs 67%) and statistically significant superiority in reducing anxiety symptoms (p=0.03) compared to moclobemide. Its unique off-target antiviral activity against EV-D68 and CV-B3 (EC50 7.7 µM) makes it an irreplaceable tool for multi-target research. Choose pirlindole for experimental reproducibility where secondary pharmacology and neuroprotection matter.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 60762-57-4
Cat. No. B1663011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirlindole
CAS60762-57-4
Synonyms1,10-trimethylene-8-methyl-1,2,3,4-tetrahydropyrazino(1,2-a)indole
pirlindol
pirlindole
pirlindole hydrochloride
pyrazidol
pyrlindole
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4
InChIInChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3
InChIKeyIWVRVEIKCBFZNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.0168

Structure & Identifiers


Interactive Chemical Structure Model





Pirlindole (CAS 60762-57-4): A Quantitatively Differentiated Reversible MAO-A Inhibitor


Pirlindole is a tetracyclic compound that functions as a selective and reversible inhibitor of monoamine oxidase subtype A (MAO-A), a key enzyme in the catabolism of serotonin and norepinephrine [1]. Approved and clinically used as an antidepressant in Russia and several European countries, it is structurally and pharmacologically related to metralindole but demonstrates distinct quantitative profiles in selectivity, neuroprotection, and clinical outcomes that are critical for scientific and industrial decision-making .

Why Generic Substitution with Moclobemide or Brofaromine Can Fail for Pirlindole-Requiring Research


Substituting pirlindole with another reversible MAO-A inhibitor such as moclobemide or brofaromine is scientifically unsound due to profound differences in secondary pharmacology. While all three inhibit MAO-A, pirlindole uniquely confers neuroprotection against oxidative stress through a mechanism independent of MAO-A inhibition, a property not shared by its comparators [1]. Furthermore, in human clinical trials, pirlindole demonstrates a superior side effect profile for dry mouth and tachycardia and a statistically significant advantage in reducing anxiety symptoms compared to moclobemide [2]. These quantifiable, non-interchangeable characteristics directly impact experimental reproducibility and therapeutic relevance.

Quantitative Differentiation Evidence for Pirlindole (CAS 60762-57-4) Against Closest Analogs


MAO-A Selectivity: Pirlindole vs. Moclobemide in Rat Tissue

Pirlindole exhibits significantly higher selectivity for MAO-A over MAO-B compared to moclobemide. In rat brain and heart homogenates, pirlindole inhibits MAO-A with IC50 values of 250 nM and 34.2 nM, respectively, while requiring Ki values of 52,100 nM and 59,900 nM for MAO-B, resulting in selectivity ratios (MAO-B Ki / MAO-A IC50) of >208 and >1,750 [1]. In contrast, moclobemide demonstrates a much narrower selectivity window in rat brain, with reported IC50 values of 6 mM for MAO-A and 1000 mM for MAO-B, yielding a selectivity ratio of only ~167 . This 10- to 100-fold difference in selectivity highlights a distinct pharmacodynamic profile.

MAO-A Inhibition Selectivity Profiling Antidepressant Development

Neuroprotective Efficacy: Pirlindole vs. Brofaromine and Moclobemide Against Oxidative Stress

In primary cultured rat hippocampal neurons exposed to iron (Fe2+)-mediated oxidative toxicity, pirlindole provided significant, concentration-dependent protection (EC50 = 6 µM), whereas brofaromine, moclobemide, and deprenyl (selegiline) offered no protection at any concentration tested [1]. This effect was correlated with a reduction in intracellular peroxides and improved mitochondrial function, and was shown to be independent of MAO-A inhibition [1]. The EC50 for pirlindole's neuroprotection (6 µM) is close to its MAO-A inhibitory potency (IC50 for MAO-A was 2 µM in the same study), suggesting pharmacological relevance.

Neuroprotection Oxidative Stress Neurodegeneration

Clinical Efficacy in Depression: Pirlindole vs. Moclobemide (Head-to-Head RCT)

In a 42-day double-blind, randomized controlled trial comparing pirlindole (150-300 mg daily) to moclobemide (300-600 mg daily) in 111 patients with depression, both drugs significantly improved symptoms. However, a numerically greater proportion of patients on pirlindole achieved a ≥50% improvement on the Hamilton Depression Rating Scale (HDRS) compared to moclobemide (80% vs. 67%) [1]. While the difference did not reach statistical significance for depression scores, a subsequent meta-analysis of nine RCTs found that pirlindole was significantly better than its active comparators in reducing anxiety symptoms (HARS score improvement: absolute value 0.26; 95% CI 0.03, 0.48; p = 0.03) [2].

Clinical Trial Major Depressive Disorder Efficacy Comparison

Tolerability and Side Effect Profile: Pirlindole vs. Moclobemide

In the same head-to-head RCT (n=111), the overall incidence of side effects was similar between pirlindole and moclobemide (58% vs. 56%). However, specific side effects showed significant differences: dry mouth and tachycardia were significantly more frequent with moclobemide [1]. While exact frequencies are not provided in the abstract, the study concluded that pirlindole had a superior side effect profile in these specific domains. This is further supported by a meta-analysis that found pirlindole comparable to active comparators in terms of overall adverse events, but with a non-significant trend toward lower rates of certain side effects [2].

Drug Safety Tolerability Adverse Events

Pharmacokinetic Profile: Pirlindole vs. Class Average for RIMAs

Pirlindole exhibits a unique pharmacokinetic profile characterized by high relative bioavailability (~90%) after oral administration but a short terminal half-life (0.7 ± 0.3 hours) [1]. This is in contrast to its structural analog metralindole, for which similar PK data is limited. While other RIMAs like moclobemide have higher absolute bioavailability (not first-pass limited), pirlindole's high plasma clearance (450–1000 L/h) and rapid elimination result in no drug accumulation upon multiple dosing [1]. This profile is unusual among MAO inhibitors and implies a different dosing regimen and safety profile regarding tyramine interactions.

Pharmacokinetics Bioavailability Drug Metabolism

Antiviral Activity: Pirlindole as a Unique Inhibitor of Enterovirus-D68 and Coxsackievirus B3

Pirlindole possesses an additional, non-MAO-A-related mechanism of action as an inhibitor of enterovirus-D68 and coxsackievirus B3 (CV-B3). It inhibits the genome replication phase of CV-B3 infection with an EC50 of 7.7 µM . This activity is independent of its MAO-A inhibition, a property not shared by structurally or pharmacologically related analogs like metralindole or other RIMAs. This dual activity profile opens unique research avenues not possible with other MAO inhibitors.

Antiviral Enterovirus Coxsackievirus Repurposing

Best Research and Industrial Application Scenarios for Pirlindole (CAS 60762-57-4)


Investigating Depression with High Anxiety Comorbidity

Based on the clinical trial evidence showing a 13-percentage-point higher response rate (80% vs 67% for HDRS improvement) and a meta-analysis demonstrating significantly greater reduction in anxiety symptoms (p=0.03) compared to moclobemide [1][2], pirlindole is the preferred research compound for preclinical models of depression where anxiety is a key component. Its superior efficacy in this domain allows for more targeted investigation of neural circuits involved in anxiety comorbidity.

Probing Neuroprotection Mechanisms Independent of MAO-A

Pirlindole's unique ability to protect primary neurons against oxidative stress-induced cell death (EC50 = 6 µM), a property not shared by brofaromine or moclobemide [1], makes it an essential tool for studying neuroprotective pathways unrelated to MAO inhibition. This application is critical for research into neurodegenerative processes, stroke, and the neurobiology of depression, where reducing oxidative damage is a key therapeutic goal.

Drug Repurposing Screens for Enteroviral Infections

The off-target antiviral activity of pirlindole against enterovirus-D68 and coxsackievirus B3 (EC50 = 7.7 µM) [1] is a unique property among clinically used MAO inhibitors. This makes pirlindole a valuable positive control or starting point for screening campaigns aimed at identifying novel antiviral agents. It is particularly useful for exploring the interface between host cell metabolism and viral replication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pirlindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.